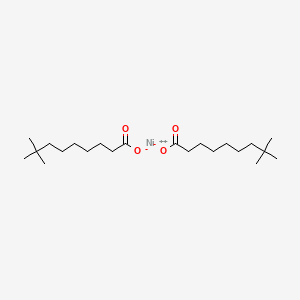
Nickel(2+) neoundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+) neoundecanoate is a chemical compound with the molecular formula C22H42NiO4 It is a nickel salt of neoundecanoic acid, characterized by its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(2+) neoundecanoate can be synthesized through the reaction of nickel(II) salts with neoundecanoic acid. The process typically involves dissolving nickel(II) acetate or nickel(II) chloride in an appropriate solvent, followed by the addition of neoundecanoic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the this compound complex .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of large-scale reactors. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: Nickel(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species under specific conditions.
Reduction: this compound can be reduced to nickel(0) or other lower oxidation states using suitable reducing agents.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as bromine in alkaline conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) nanoparticles or other reduced nickel species.
Substitution: New nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel(2+) neoundecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Medicine: Explored for its anticancer properties and its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, such as nickel-based nanomaterials and coatings.
Mecanismo De Acción
The mechanism of action of nickel(2+) neoundecanoate involves its ability to coordinate with various ligands and substrates. In biological systems, it can act as a cofactor for enzymes, facilitating catalytic reactions by stabilizing transition states and intermediates. The compound’s interaction with molecular targets often involves the formation of coordination complexes, which can alter the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
- Nickel(II) acetate
- Nickel(II) stearate
- Nickel(II) formate
Propiedades
Número CAS |
93920-09-3 |
|---|---|
Fórmula molecular |
C22H42NiO4 |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
8,8-dimethylnonanoate;nickel(2+) |
InChI |
InChI=1S/2C11H22O2.Ni/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
Clave InChI |
SKHZZZCNIQXHGU-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















